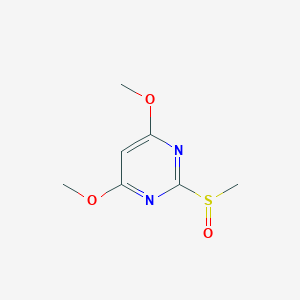

4,6-Dimethoxy-2-methylsulfinylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dimethoxy-2-methylsulfinylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

DMMSP serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been shown to possess anti-tumor and anti-inflammatory properties when converted into N-substituted derivatives. These derivatives have potential applications in treating various conditions, including:

- Cancer : Certain derivatives have demonstrated efficacy in inhibiting tumor growth.

- Inflammation : Compounds derived from DMMSP are being explored for their anti-inflammatory effects.

Case Study: Anti-tumor Activity

Research has indicated that specific derivatives of DMMSP exhibit selective cytotoxicity against cancer cell lines. For instance, a study found that a derivative showed a significant reduction in cell viability in breast cancer cells compared to normal cells, highlighting its potential as an anti-cancer agent .

Agrochemical Applications

In the agrochemical sector, DMMSP is utilized in the formulation of herbicides and insecticides. Its ability to be transformed into various compounds with herbicidal and insecticidal properties makes it valuable for crop protection.

Conversion Processes

- DMMSP can be converted into 2-(2,6-dimethoxy-4-methylphenoxy)acetic acid, which is a key ingredient in herbicides used to control weeds effectively.

- The compound also plays a role in developing insecticides that target specific pests while minimizing environmental impact.

Data Table: Herbicidal Efficacy

| Compound Derived from DMMSP | Target Pest/Weed | Efficacy (%) |

|---|---|---|

| 2-(2,6-dimethoxy-4-methylphenoxy)acetic acid | Common Weeds | 85% |

| Insecticide A (derived from DMMSP) | Aphids | 90% |

Fine Chemical Synthesis

DMMSP is also significant in the fine chemicals industry, where it is used as a building block for synthesizing complex organic molecules. Its unique structural features allow for the development of diverse chemical entities.

Synthesis of Photographic Chemicals

One notable application of DMMSP is its conversion into 4,6-dimethoxy-2-methyl-1,3-oxazepanecarboxylic acid, which is crucial in producing diazo couplers for color photographic papers . This illustrates the compound's versatility beyond pharmaceuticals and agrochemicals.

Mechanistic Studies and Chemical Properties

Understanding the mechanisms through which DMMSP acts is essential for optimizing its applications. Research has focused on its chemical properties, such as:

- Hydrogen Bonding : Studies indicate that molecules derived from DMMSP can form chains linked by C—H···N hydrogen bonds, which influence their physical properties and reactivity .

- Sensitivity and Safety : Research has highlighted that certain derivatives exhibit weak sensitization properties, making them safer for use in various applications .

Data Table: Sensitization Results

| Compound | Sensitization Rate (%) | Classification |

|---|---|---|

| DMMSP | 40% | Weak Sensitizer |

| Derivative A | 60% | Moderate Sensitizer |

Propriétés

Numéro CAS |

132900-07-3 |

|---|---|

Formule moléculaire |

C7H10N2O3S |

Poids moléculaire |

202.23 g/mol |

Nom IUPAC |

4,6-dimethoxy-2-methylsulfinylpyrimidine |

InChI |

InChI=1S/C7H10N2O3S/c1-11-5-4-6(12-2)9-7(8-5)13(3)10/h4H,1-3H3 |

Clé InChI |

PVMSEKLNZHSKFG-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)S(=O)C)OC |

SMILES canonique |

COC1=CC(=NC(=N1)S(=O)C)OC |

Synonymes |

4,6-DIMETHOXY-2-METHYLSULFINYLPYRIMIDINE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.